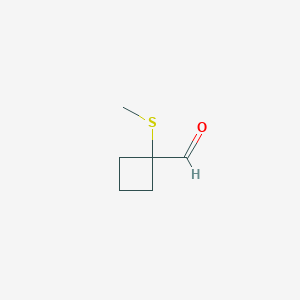
1-(Methylsulfanyl)cyclobutane-1-carbaldehyde
Descripción general
Descripción
“1-(Methylsulfanyl)cyclobutane-1-carbaldehyde” is a chemical compound with the molecular formula C6H10OS . It has a molecular weight of 130.21 . The compound is used for research purposes .
Molecular Structure Analysis
The InChI code for “1-(Methylsulfanyl)cyclobutane-1-carbaldehyde” is 1S/C6H10OS/c1-8-6(5-7)3-2-4-6/h5H,2-4H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is in liquid form . The storage temperature is not specified . The boiling point is also not provided .Aplicaciones Científicas De Investigación
Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities
Research on cyclobutane-containing alkaloids, derived from both terrestrial and marine species, has shown that these compounds possess a range of biological activities, including antimicrobial, antibacterial, and antitumor properties. Over 60 bioactive compounds have been confirmed, pointing toward potential applications in drug discovery and development. The review by Sergeiko et al. (2008) emphasizes the significance of cyclobutane-containing alkaloids as a rich source of leads for new therapeutics and highlights the need for further exploration into their uses and benefits (Sergeiko et al., 2008).
Applications in Environmental Science and Technology
The role of cyclobutane derivatives extends into environmental science, particularly in the study of advanced oxidation processes for water treatment. Lee et al. (2020) critically assess persulfate-based advanced oxidation processes, which have been promoted as viable alternatives to traditional methods for degrading a wide range of organic pollutants. These processes may involve different oxidants and non-radical oxidation pathways, highlighting the versatility and potential environmental applications of compounds that can initiate or catalyze such reactions (Lee et al., 2020).
Implications in Food Science
Compounds with cyclobutane structures also find applications in food science, particularly as flavor compounds. Smit et al. (2009) review the production and breakdown pathways of branched aldehydes, including cyclobutane derivatives, in various food products. The formation of these compounds at the metabolic level and their influence on food flavor highlights the relevance of cyclobutane derivatives in enhancing the sensory attributes of food products (Smit et al., 2009).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-methylsulfanylcyclobutane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10OS/c1-8-6(5-7)3-2-4-6/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPDQYFMZLEAGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1(CCC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methylsulfanyl)cyclobutane-1-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(8-Chloro-6-methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1530648.png)
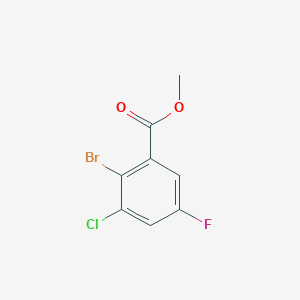
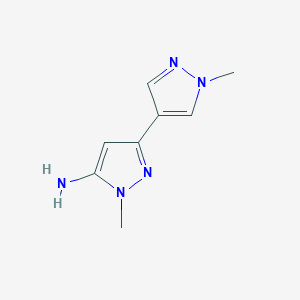
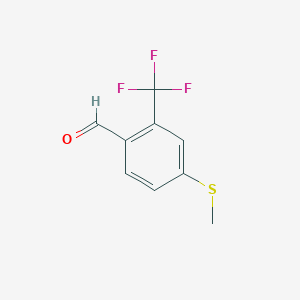
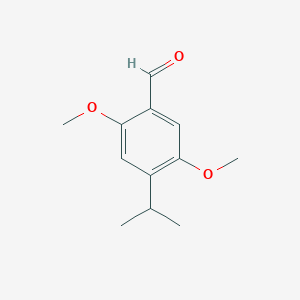
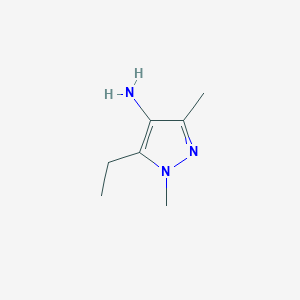
![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(2-methylphenyl)acetamide](/img/structure/B1530658.png)
![2-Chloro-1-cyclopropyl-7-fluoro-1H-benzo[d]imidazole](/img/structure/B1530660.png)
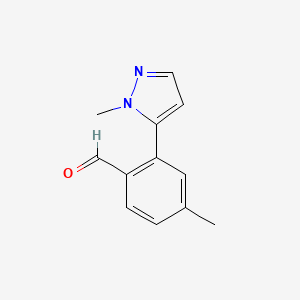
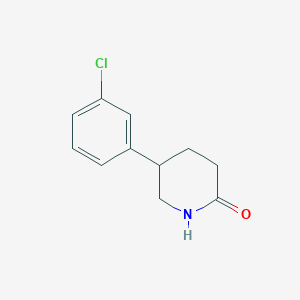
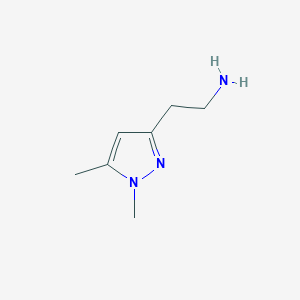
![2-[1-(Trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B1530667.png)
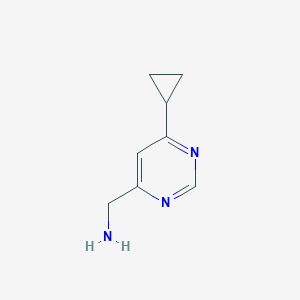
![5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrazine-3-carboxylic acid](/img/structure/B1530670.png)